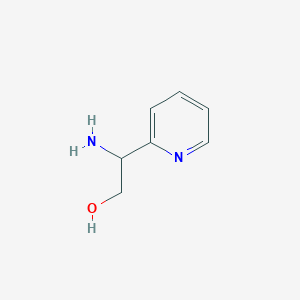

2-氨基-2-(吡啶-2-基)乙醇

描述

2-Amino-2-(pyridin-2-yl)ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

科学研究应用

2-Amino-2-(pyridin-2-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coordination complexes.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 2-Amino-2-(pyridin-2-yl)ethanol may also have multiple targets.

Mode of Action

It has been shown that 2-(pyridin-2-yl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Amino-2-(pyridin-2-yl)ethanol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities , indicating that 2-Amino-2-(pyridin-2-yl)ethanol may also influence multiple biochemical pathways.

Result of Action

It has been suggested that 2-(pyridin-2-yl)ethanol can act as a good protecting group for methacrylic acid (maa), which can be selectively removed, either chemically under alkaline conditions or thermally at or above 110 °c .

Action Environment

It is known that 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis .

生化分析

Biochemical Properties

2-Amino-2-(pyridin-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

2-Amino-2-(pyridin-2-yl)ethanol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen deposition in liver fibrosis . This inhibition is achieved through the modulation of transforming growth factor-β1 (TGF-β1) expression, a key regulator of fibrosis.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-2-(pyridin-2-yl)ethanol involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of collagen prolyl-4-hydroxylase (CP4H), an enzyme involved in collagen synthesis . This inhibition results in reduced collagen deposition, which is beneficial in conditions such as liver fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-(pyridin-2-yl)ethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 2-Amino-2-(pyridin-2-yl)ethanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as the inhibition of fibrosis. At higher doses, it could potentially cause toxic or adverse effects. For instance, acute toxicity studies have indicated that high doses of this compound can lead to adverse effects such as cellular damage and inflammation . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-Amino-2-(pyridin-2-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Amino-2-(pyridin-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Amino-2-(pyridin-2-yl)ethanol plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its subsequent effects on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethanol with 2-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbon of 2-bromoethanol, resulting in the formation of 2-Amino-2-(pyridin-2-yl)ethanol.

Another method involves the reduction of 2-nitro-2-(pyridin-2-yl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding 2-Amino-2-(pyridin-2-yl)ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(pyridin-2-yl)ethanol may involve the continuous flow synthesis technique. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors can enhance reaction efficiency, reduce reaction times, and improve product yields.

化学反应分析

Types of Reactions

2-Amino-2-(pyridin-2-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form 2-(pyridin-2-yl)ethanol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(Pyridin-2-yl)acetaldehyde.

Reduction: 2-(Pyridin-2-yl)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

2-Amino-2-(pyridin-3-yl)ethanol: Similar structure but with the amino group attached to the 3-position of the pyridine ring.

2-Amino-2-(pyridin-4-yl)ethanol: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

2-Amino-2-(pyridin-2-yl)propanol: Similar structure but with an additional methyl group on the ethanol moiety.

Uniqueness

2-Amino-2-(pyridin-2-yl)ethanol is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring, which allows for distinct reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications.

属性

IUPAC Name |

2-amino-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724463-80-3 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)